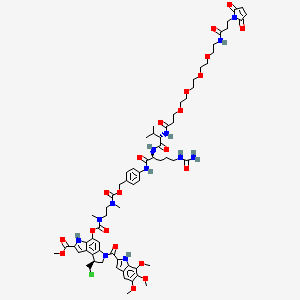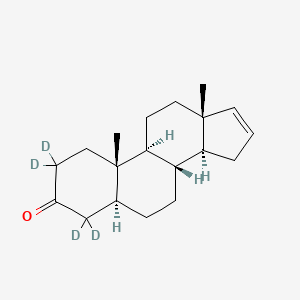
5a-Androstenone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of docosahexaenoic acid with ethylenediamine to form a disulfide-linked intermediate. This intermediate is then reacted with nicotinoyl chloride under controlled conditions to yield Compound 5 .
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and application purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Compound 5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted nicotinamides .
Applications De Recherche Scientifique
Compound 5 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Compound 5 involves its interaction with cellular proteins through disulfide bond formation. This interaction can modulate the activity of target proteins, influencing various cellular pathways. The compound’s effects are mediated through its ability to alter redox states and affect signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the disulfide linkage.
Docosahexaenoic Acid: Contains the polyunsaturated fatty acid chain but lacks the nicotinamide and disulfide components
Uniqueness
Compound 5 is unique due to its combination of a polyunsaturated fatty acid chain, a disulfide linkage, and a nicotinamide moiety. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C19H28O |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2 |
Clé InChI |
HFVMLYAGWXSTQI-FIMUDOHPSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC[C@H]2C(C1=O)([2H])[2H])C)C)[2H] |
SMILES canonique |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



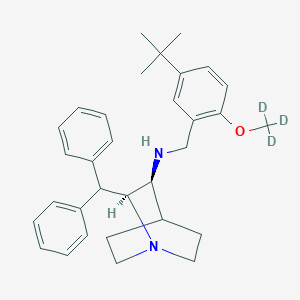
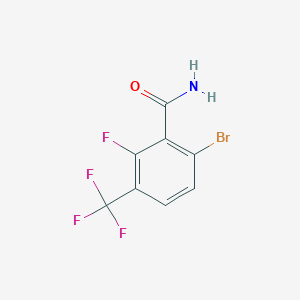
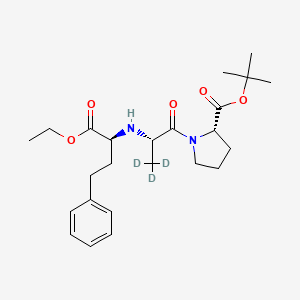
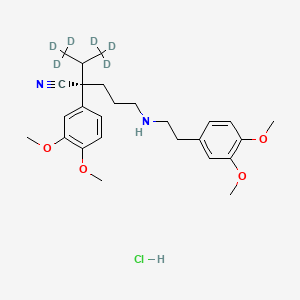
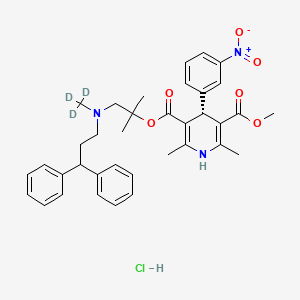
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
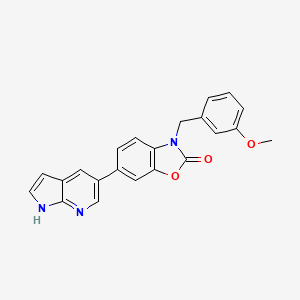
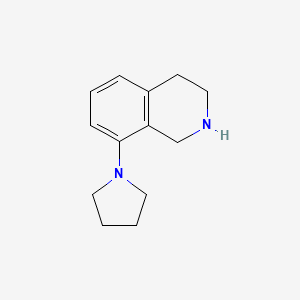
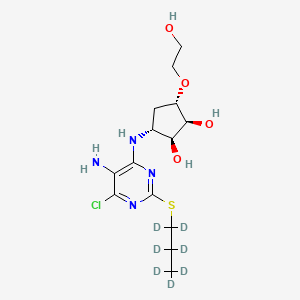

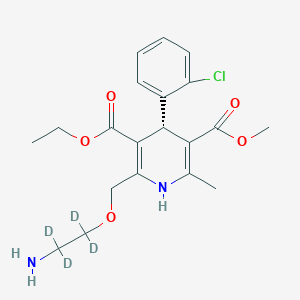
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
